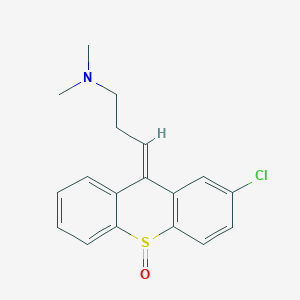

Chlorprothixene sulfoxide

Description

Structure

3D Structure

Properties

CAS No. |

10120-63-5 |

|---|---|

Molecular Formula |

C18H18ClNOS |

Molecular Weight |

331.9 g/mol |

IUPAC Name |

(3E)-3-(2-chloro-10-oxothioxanthen-9-ylidene)-N,N-dimethylpropan-1-amine |

InChI |

InChI=1S/C18H18ClNOS/c1-20(2)11-5-7-14-15-6-3-4-8-17(15)22(21)18-10-9-13(19)12-16(14)18/h3-4,6-10,12H,5,11H2,1-2H3/b14-7+ |

InChI Key |

FIRHWYHHSBEFJB-VGOFMYFVSA-N |

SMILES |

CN(C)CCC=C1C2=CC=CC=C2S(=O)C3=C1C=C(C=C3)Cl |

Isomeric SMILES |

CN(C)CC/C=C/1\C2=CC=CC=C2S(=O)C3=C1C=C(C=C3)Cl |

Canonical SMILES |

CN(C)CCC=C1C2=CC=CC=C2S(=O)C3=C1C=C(C=C3)Cl |

Synonyms |

chlorprothixene S-oxide chlorprothixene sulfoxide chlorprothixene sulfoxide hydrochloride chlorprothixene sulfoxide, (Z)-isome |

Origin of Product |

United States |

Foundational & Exploratory

PART 1: The Metabolic Imperative: Why Chlorprothixene Sulfoxide Matters

An In-Depth Technical Guide to the Chemical Structure and Molecular Weight of Chlorprothixene Sulfoxide

For Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, this guide provides a detailed technical overview of this compound, a primary metabolite of the thioxanthene antipsychotic, chlorprothixene. A comprehensive understanding of the chemical and physical properties of drug metabolites is a cornerstone of modern drug development, directly impacting the interpretation of pharmacokinetic, pharmacodynamic, and toxicological data. This document moves beyond a simple data sheet to explain the causality behind the molecular characteristics and the experimental logic for their validation.

In the biotransformation of xenobiotics, the metabolic fate of a parent drug dictates its therapeutic window and safety profile. Chlorprothixene undergoes extensive hepatic metabolism, with sulfoxidation being a major pathway.[1] The resulting metabolite, this compound, often emerges as the predominant component found in plasma following administration of the parent drug. Consequently, its accurate identification and characterization are not merely academic exercises; they are critical for building a complete pharmacokinetic model and understanding the holistic in-vivo behavior of chlorprothixene.

The addition of a single oxygen atom to the thioxanthene nucleus fundamentally alters the molecule's physicochemical properties, such as polarity, which in turn affects its distribution, clearance, and potential for off-target interactions. Therefore, a precise definition of its structure and molecular weight is the foundational step for any further investigation.

PART 2: Core Molecular Attributes of this compound

The transformation from chlorprothixene to its sulfoxide is a targeted oxidation event. This section provides the definitive chemical structure and corresponding molecular weights, which are essential for analytical identification.

Chemical Structure Elucidation

The IUPAC name of the parent compound is (Z)-3-(2-chloro-9H-thioxanthen-9-ylidene)-N,N-dimethylpropan-1-amine.[1] The metabolic process of sulfoxidation introduces an oxygen atom onto the sulfur atom of the tricyclic thioxanthene core. This leads to the systematic name for the metabolite: (3Z)-3-(2-Chloro-10-oxido-9H-thioxanthen-9-ylidene)-N,N-dimethyl-1-propanamine .[2]

The diagram below illustrates this structural transformation.

Caption: Metabolic oxidation of Chlorprothixene to this compound.

Molecular Formula and Weight

The addition of one oxygen atom to the molecular formula of chlorprothixene (C₁₈H₁₈ClNS) yields the formula for the sulfoxide metabolite.[1] All quantitative mass data are summarized in the table below. This data is pivotal for configuring analytical instrumentation, particularly mass spectrometers, for targeted analysis.

| Property | Chlorprothixene (Parent) | This compound (Metabolite) | Justification |

| Molecular Formula | C₁₈H₁₈ClNS | C₁₈H₁₈ClNOS | Addition of one Oxygen atom. |

| Average Molecular Weight | 315.86 g/mol | 331.86 g/mol | Calculated based on isotopic natural abundance. |

| Monoisotopic Mass | 315.0848 Da | 331.0799 Da | Exact mass of the most abundant isotopes (e.g., ¹²C, ¹H, ³⁵Cl, ¹⁴N, ¹⁶O, ³²S); critical for High-Resolution Mass Spectrometry (HRMS). |

PART 3: Experimental Verification Protocols

Theoretical data requires empirical validation. The following protocols outline a self-validating system for confirming the identity of this compound in a biological matrix or as a reference standard.

Workflow for Metabolite Identification

The logical flow for identifying and confirming the structure of a metabolite like this compound relies on orthogonal analytical techniques, primarily chromatography coupled with mass spectrometry and NMR.

Caption: A logical workflow for the analytical identification of this compound.

Protocol: Molecular Weight Confirmation by LC-HRMS

Objective: To confirm the elemental composition of the metabolite by obtaining a high-resolution, accurate mass measurement.

-

Sample Preparation:

-

For plasma samples, perform a protein precipitation with cold acetonitrile (3:1 v/v, acetonitrile:plasma).

-

Vortex and centrifuge at >12,000 x g for 10 minutes.

-

Transfer the supernatant and evaporate to dryness under a stream of nitrogen.

-

Reconstitute in a mobile phase-compatible solvent (e.g., 50:50 water:acetonitrile).

-

-

Chromatographic Separation (HPLC/UPLC):

-

Column: A reversed-phase C18 column (e.g., Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm) is a robust starting point.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: A typical gradient would run from 5% B to 95% B over several minutes to ensure separation from the parent drug and other metabolites.

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40 °C.

-

-

High-Resolution Mass Spectrometry Detection:

-

Ionization: Electrospray Ionization in Positive Mode (ESI+).

-

Acquisition Mode: Full Scan MS from m/z 100-800.

-

Targeted Ion: The protonated molecule, [M+H]⁺.

-

Theoretical m/z: 332.0877 (for C₁₈H₁₉ClNOS⁺).

-

Acceptance Criterion: The measured mass should be within 5 ppm of the theoretical mass. This high degree of accuracy provides strong evidence for the proposed elemental formula.

-

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 667467, Chlorprothixene. Retrieved from [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 643449, Chlorprothixene S-oxide. Retrieved from [Link]

Sources

An In-depth Technical Guide to Chlorprothixene Sulfoxide: The Principal Metabolite

Abstract

This technical guide provides a comprehensive overview of chlorprothixene sulfoxide, the primary metabolite of the thioxanthene antipsychotic, chlorprothixene. For researchers, clinical pharmacologists, and drug development professionals, understanding the chemical identity, metabolic generation, and analytical quantification of this key metabolite is critical for a complete pharmacokinetic and pharmacodynamic assessment of the parent drug. This document details the chemical identifiers of this compound, elucidates its metabolic pathway, discusses its pharmacological significance, and provides a field-proven, step-by-step protocol for its quantification in biological matrices.

Introduction: The Metabolic Fate of Chlorprothixene

Chlorprothixene is a typical antipsychotic of the thioxanthene class, first synthesized in 1959.[1] It exerts its therapeutic effects primarily through the antagonism of dopamine (D1, D2, D3) and serotonin (5-HT2) receptors.[1][2] Like many xenobiotics, chlorprothixene undergoes extensive hepatic metabolism to facilitate its excretion from the body.[3] The metabolic pathways include N-demethylation, ring hydroxylation, and, most significantly, sulfoxidation.[3][4]

The process of sulfoxidation, the addition of an oxygen atom to the sulfur atom of the thioxanthene core, results in the formation of this compound. This conversion is a critical step in the drug's biotransformation, as evidenced by studies showing that the sulfoxide is the predominant metabolite found in the plasma and excreta of patients undergoing chlorprothixene therapy.[3][5] Therefore, accurate identification and quantification of this compound are indispensable for comprehensive pharmacokinetic profiling, drug-drug interaction studies, and toxicological assessments.

Chemical and Physical Properties

Establishing a clear chemical identity is the foundation of all further research. While a unique CAS number for the free base of this compound is not prominently listed in major public databases, its identity is well-established through analytical studies and its availability as a reference standard, often in salt form (e.g., oxalate salt). The core chemical identifiers are summarized below.

| Identifier | Value | Source / Method |

| IUPAC Name | (3Z)-3-(2-Chloro-10-oxido-9H-thioxanthen-9-ylidene)-N,N-dimethyl-1-propanamine | Derived Nomenclature |

| CAS Number | 1391062-41-1 (Oxalate Salt) | Commercial Supplier Data |

| Molecular Formula | C₁₈H₁₈ClNOS | Derived from Parent |

| Molecular Weight | 331.86 g/mol | Calculated |

| Canonical SMILES | CN(C)CCC=C1C2=CC=CC=C2S(=O)C3=C1C=C(C=C3)Cl | Derived from Structure |

| InChI Key | (Derived) | Derived from Structure |

Metabolic Pathway and Pharmacological Significance

The Pathway of Sulfoxidation

The biotransformation of chlorprothixene to its sulfoxide metabolite is primarily catalyzed by the Cytochrome P450 (CYP) family of enzymes in the liver. This oxidative reaction adds a polar oxygen atom to the electron-rich sulfur atom of the thioxanthene nucleus, significantly increasing the molecule's water solubility and preparing it for subsequent conjugation or direct excretion.

Causality and Pharmacological Implications

The conversion to a sulfoxide has profound implications for the drug's activity. For the closely related phenothiazine class of antipsychotics, such as chlorpromazine, sulfoxidation is a detoxification pathway that results in metabolites with greatly diminished or negligible dopamine receptor antagonist activity.[4]

Expert Insight: It is highly probable that this compound is also pharmacologically less active than the parent compound. The rationale for this is twofold:

-

Electronic Alteration: The addition of a highly electronegative oxygen atom to the sulfur changes the electronic distribution of the tricyclic ring system. This alteration can disrupt the precise stereoelectronic conformation required for effective binding to the dopamine D2 receptor.

-

Increased Polarity: The increased polarity that facilitates excretion also hinders the molecule's ability to cross the blood-brain barrier, reducing its concentration at the central nervous system targets.

Therefore, the rate and extent of sulfoxidation directly influence the therapeutic window of chlorprothixene. Rapid metabolism can lead to lower plasma concentrations of the active parent drug, potentially reducing efficacy, while inhibited metabolism could increase the risk of dose-dependent side effects.

Analytical Methodology: Quantification in Plasma

A robust and validated analytical method is essential for studying this compound in a research or clinical setting. The following protocol is based on a published High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection, which allows for the simultaneous quantification of the parent drug and its sulfoxide metabolite.[5]

Experimental Workflow Diagram

The overall process from sample acquisition to final data analysis is a self-validating system designed to ensure accuracy and reproducibility.

Sources

- 1. Chlorprothixene - Wikipedia [en.wikipedia.org]

- 2. CHLORPROTHIXENE (PD012153, WSPOMRSOLSGNFJ-AUWJEWJLSA-N) [probes-drugs.org]

- 3. Chlorprothixene | C18H18ClNS | CID 667467 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. webhome.auburn.edu [webhome.auburn.edu]

- 5. Determination of chlorprothixene and its sulfoxide metabolite in plasma by high-performance liquid chromatography with ultraviolet and amperometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]

The Toxicological Significance of Chlorprothixene Sulfoxide in Humans: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chlorprothixene, a first-generation thioxanthene antipsychotic, undergoes extensive hepatic metabolism, with sulfoxidation being a significant pathway. This guide provides a comprehensive technical overview of the toxicological significance of its major metabolite, chlorprothixene sulfoxide, in humans. While much of the existing literature focuses on the parent drug, this document synthesizes available data and provides field-proven insights into the formation, pharmacokinetic profile, and potential toxicological implications of this metabolite. We delve into the analytical methodologies for its detection and quantification in biological matrices, explore its inferred pharmacological activity based on related compounds, and discuss the potential clinical ramifications of its presence, particularly in overdose scenarios. This guide aims to equip researchers and drug development professionals with a foundational understanding of this compound, highlighting areas for future investigation to ensure a more complete safety profile of chlorprothixene.

Introduction: The Metabolic Fate of Chlorprothixene

Chlorprothixene is a thioxanthene derivative that has been utilized in the treatment of various psychotic disorders.[1][2] Its therapeutic action is primarily attributed to its antagonism of dopamine D2 receptors, although it also exhibits affinity for a range of other receptors, including serotonergic (5-HT2), histaminergic (H1), muscarinic, and alpha-1 adrenergic receptors.[2][3] Like many psychotropic medications, chlorprothixene is extensively metabolized in the liver, leading to the formation of various metabolites.[1][4] One of the principal metabolic pathways is sulfoxidation, resulting in the formation of this compound.[1][4] This metabolite is readily detected in the urine and feces of individuals treated with chlorprothixene.[1]

The toxicological implications of drug metabolites are a critical aspect of drug safety assessment. Metabolites can possess their own pharmacological activity, which may be similar to, different from, or even more potent than the parent compound.[5] They can also contribute to adverse drug reactions and toxicity. Therefore, a thorough understanding of the toxicological significance of this compound is essential for a complete safety evaluation of the parent drug.

This technical guide will provide a detailed examination of the current knowledge surrounding this compound, with a focus on its toxicological relevance in humans.

Metabolic Formation of this compound

The biotransformation of chlorprothixene to its sulfoxide metabolite is a Phase I metabolic reaction catalyzed by the cytochrome P450 (CYP) enzyme system in the liver.[6] While the specific human CYP isoforms responsible for the sulfoxidation of chlorprothixene have not been definitively identified in the available literature, studies on structurally similar phenothiazine antipsychotics provide valuable insights. For instance, the 5-sulfoxidation of thioridazine is primarily catalyzed by CYP1A2 and CYP3A4.[7] Given the structural similarities between thioxanthenes and phenothiazines, it is plausible that these or other related CYP enzymes are also involved in the metabolism of chlorprothixene.

The process of sulfoxidation introduces a polar sulfoxide group to the sulfur atom within the thioxanthene ring structure. This metabolic step generally increases the water solubility of the compound, facilitating its subsequent conjugation (Phase II metabolism) and excretion from the body.

Figure 1: Metabolic conversion of chlorprothixene to its sulfoxide metabolite.

Pharmacokinetics and Detection in Biological Matrices

Following administration of chlorprothixene, both the parent drug and its sulfoxide metabolite can be detected in various biological fluids. The pharmacokinetic profile of chlorprothixene is characterized by incomplete bioavailability after oral administration and a relatively long elimination half-life of 8 to 12 hours.[2][8]

A case report of a fatal overdose provides crucial quantitative data on the distribution of chlorprothixene and this compound. In this case, the concentration of the sulfoxide metabolite was significantly higher than the parent drug in blood, bile, and urine, suggesting extensive metabolism and potential accumulation of the metabolite.[9]

| Biological Matrix | Chlorprothixene (mg/L) | This compound (mg/L) |

| Blood | 0.10 | 0.60 |

| Bile | 3.9 | 7.0 |

| Urine | 0.4 | 3.4 |

| Stomach Contents | 340 mg (total) | 25 mg (total) |

| Table 1: Concentrations of Chlorprothixene and this compound in a Fatal Overdose Case.[9] |

The development of reliable analytical methods is paramount for studying the pharmacokinetics and toxicokinetics of chlorprothixene and its metabolites. High-performance liquid chromatography (HPLC) coupled with various detection methods has proven effective for this purpose.

Experimental Protocol: HPLC for Quantification in Plasma

The following protocol is based on a validated method for the simultaneous determination of chlorprothixene and its sulfoxide metabolite in human plasma.[10][11][12]

Objective: To quantify the concentrations of chlorprothixene and this compound in human plasma samples.

Methodology:

-

Sample Preparation (Liquid-Liquid Extraction):

-

To 1 mL of plasma, add an internal standard (e.g., a structurally related compound not present in the sample).

-

Alkalinize the plasma sample with a suitable buffer (e.g., sodium borate buffer, pH 9.0).

-

Add 5 mL of an organic extraction solvent (e.g., a mixture of n-heptane and isoamyl alcohol).

-

Vortex the mixture for 2 minutes to ensure thorough mixing and extraction.

-

Centrifuge the mixture at 3000 rpm for 10 minutes to separate the aqueous and organic layers.

-

Carefully transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in a small volume of the mobile phase.

-

-

Chromatographic Conditions:

-

HPLC System: A standard HPLC system with a pump, autosampler, and detector.

-

Column: A reversed-phase column (e.g., C18 or a specialized column for basic compounds).

-

Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., phosphate buffer), with the pH adjusted to optimize separation.

-

Flow Rate: Typically 1.0 mL/min.

-

Injection Volume: 20-50 µL.

-

Detection:

-

UV Detection: Monitoring at a wavelength where both compounds have significant absorbance (e.g., around 230-280 nm).

-

Electrochemical Detection (Coulometric or Amperometric): Offers higher sensitivity and selectivity for electroactive compounds like chlorprothixene and its metabolites.

-

-

-

Quantification:

-

Construct a calibration curve using standards of known concentrations of chlorprothixene and this compound.

-

Calculate the peak area ratios of the analytes to the internal standard.

-

Determine the concentrations in the unknown samples by interpolating from the calibration curve.

-

Figure 2: Workflow for the analytical determination of chlorprothixene and its sulfoxide metabolite in plasma.

Toxicological Profile of this compound

Direct and comprehensive toxicological data specifically for this compound are limited in the scientific literature. Much of our understanding is extrapolated from studies on the parent drug and on the metabolites of structurally related phenothiazine antipsychotics.

Pharmacological Activity and Receptor Binding

The pharmacological activity of a metabolite is a key determinant of its toxicological potential. For the phenothiazine antipsychotic chlorpromazine, a structurally similar drug, studies have suggested that the sulfoxide metabolite retains some pharmacological activity. One study indicated that chlorpromazine sulfoxide has effects on the vasomotor and central nervous systems that are similar to the parent compound. However, another study on phenothiazine sulfoxides, including those of methotrimeprazine and chlorpromazine, concluded that sulfoxidation leads to a loss of neuroleptic potency, as indicated by a reduced affinity for dopamine receptors.[13][14] This apparent loss of potency is attributed to the introduction of the sulfoxide group itself, rather than conformational changes in the molecule.[13]

Given these conflicting reports on a related class of drugs, the precise receptor binding profile and pharmacological activity of this compound remain an area requiring further investigation. It is plausible that while the antipsychotic (dopamine D2 receptor antagonist) activity may be reduced, the metabolite could still interact with other receptors, potentially contributing to the overall side effect profile of chlorprothixene.

Potential for Cardiotoxicity

Cardiotoxicity is a known adverse effect of many first-generation antipsychotics, including chlorprothixene.[15][16] These effects can manifest as orthostatic hypotension, tachycardia, and, more seriously, QT interval prolongation, which can increase the risk of life-threatening arrhythmias.[2][15] The contribution of metabolites to these cardiotoxic effects is an important consideration.

For the related drug thioridazine, its sulfoxide metabolites have been implicated in its cardiotoxic profile. While direct studies on the cardiotoxicity of this compound are lacking, the high concentrations of this metabolite observed in overdose cases suggest that it could contribute to the cardiovascular complications seen in such situations.[9] Further in vitro studies using human cardiomyocytes are warranted to elucidate the direct effects of this compound on cardiac ion channels and cellular function.

Neurotoxicity and Other Toxic Effects

The neurotoxic potential of this compound is not well-defined. As mentioned, sulfoxidation of phenothiazines may lead to a reduction in neuroleptic potency, which is primarily mediated by dopamine receptor antagonism.[13] However, this does not preclude the possibility of other neurotoxic effects.

General cytotoxicity assays using various cell lines could provide initial insights into the potential for this compound to cause cellular damage. Such studies would be valuable in comparing the cytotoxic potential of the metabolite to that of the parent compound.

Clinical and Toxicological Implications

The available evidence, particularly from the fatal overdose case, underscores the importance of considering the role of this compound in the overall toxicology of the parent drug. The significantly higher concentrations of the sulfoxide metabolite compared to chlorprothixene in post-mortem samples suggest that in overdose situations, the toxic effects may be driven to a large extent by the metabolite.[9]

This has several important implications for clinicians and toxicologists:

-

Therapeutic Drug Monitoring: When monitoring chlorprothixene levels, particularly in cases of suspected toxicity or poor treatment response, the simultaneous measurement of the sulfoxide metabolite could provide a more complete picture of the patient's drug exposure.

-

Overdose Management: In cases of chlorprothixene overdose, the prolonged presence and high concentrations of the sulfoxide metabolite may necessitate extended monitoring and supportive care, particularly for cardiovascular function.

-

Drug-Drug Interactions: Co-administration of drugs that are potent inhibitors or inducers of the CYP enzymes responsible for chlorprothixene metabolism (potentially CYP1A2 and CYP3A4) could significantly alter the ratio of parent drug to sulfoxide metabolite, potentially impacting both efficacy and toxicity.[17]

Future Research Directions

To fully elucidate the toxicological significance of this compound, further research is critically needed in the following areas:

-

In Vitro Metabolism Studies: Identification of the specific human CYP450 isoforms responsible for the sulfoxidation of chlorprothixene using human liver microsomes and recombinant CYP enzymes.

-

Receptor Binding Assays: A comprehensive receptor binding screen to determine the affinity of this compound for a wide range of CNS and peripheral receptors.

-

In Vitro Toxicity Studies:

-

Cytotoxicity assays in various human cell lines (e.g., hepatocytes, neurons, cardiomyocytes) to compare the toxicity of the metabolite to the parent drug.

-

Electrophysiological studies on human cardiac ion channels (e.g., hERG channels) to assess the pro-arrhythmic potential of the sulfoxide metabolite.

-

-

In Vivo Animal Studies: Pharmacokinetic and toxicokinetic studies in animal models to further characterize the absorption, distribution, metabolism, and excretion of this compound and to assess its in vivo toxicity.

-

Clinical Studies: Prospective clinical studies in patients treated with chlorprothixene to correlate plasma concentrations of both the parent drug and the sulfoxide metabolite with clinical outcomes and adverse effects.

Conclusion

This compound is a major metabolite of the antipsychotic drug chlorprothixene. While our understanding of its specific toxicological properties is still evolving, the available evidence suggests that it is a significant contributor to the overall pharmacokinetic and potentially toxicological profile of the parent drug, particularly in overdose situations. The high concentrations of the sulfoxide metabolite found in post-mortem samples highlight the need for further research to fully characterize its pharmacological activity, mechanisms of toxicity, and clinical relevance. A more complete understanding of the role of this compound will enable a more comprehensive risk assessment of chlorprothixene and may inform better strategies for therapeutic drug monitoring and the management of overdose.

References

-

PubChem. Chlorprothixene. National Center for Biotechnology Information. [Link]

-

Wikipedia. Chlorprothixene. [Link]

-

Systematic Reviews in Pharmacy. ANALYTICAL DETERMINATION FOR CHLORPROTHIXENE.HCL DRUG IN PURE FORM AND MEDICINAL TABLETS BY SPECTROPHOTOMETRIC DERIVATIVES. [Link]

-

Patsnap Synapse. What is the mechanism of Chlorprothixene hydrochloride? [Link]

-

Taylor & Francis Online. Chlorprothixene – Knowledge and References. [Link]

- Spina, E., & de Leon, J. (2007). Metabolic drug interactions with newer antipsychotics: a comparative review. Basic & clinical pharmacology & toxicology, 100(1), 4–22.

-

Receptors Involved in Mental Disorders and the Use of Clozapine, Chlorpromazine, Olanzapine, and Aripiprazole to Treat Mental Disorders - PMC. (2023, April 17). [Link]

- Olson, J. A., & Bjornsson, T. D. (1982). Chlorpromazine, methotrimeprazine, and metabolites. Structural changes accompanying the loss of neuroleptic potency by ring sulfoxidation. Molecular pharmacology, 21(2), 409–414.

- Bagli, M., Rao, M. L., Höflich, G., & Bickel, U. (1996). Pharmacokinetics of chlorprothixene after single intravenous and oral administration of three galenic preparations. Arzneimittel-Forschung, 46(3), 247–250.

-

Patsnap Synapse. What is Chlorprothixene hydrochloride used for? [Link]

- Henderson, M. C., Siddens, L. K., Krueger, S. K., & Williams, D. E. (2004). In vitro sulfoxidation of thioether compounds by human cytochrome P450 and flavin-containing monooxygenase isoforms with particular reference to the CYP2C subfamily.

- Khaleel, N. D. H., Mahmoud, W. M. M., Olsson, O., & Kümmerer, K. (2019). Studying the fate of the drug Chlorprothixene and its photo transformation products in the aquatic environment: Identification, assessment and priority setting by application of a combination of experiments and various in silico assessments.

- Poklis, A., Maginn, D., & Mackell, M. A. (1983). Chlorprothixene and chlorprothixene-sulfoxide in body fluids from a case of drug overdose. Journal of analytical toxicology, 7(1), 29–32.

- Brooks, M. A., DiDonato, G., & Blumenthal, H. P. (1985). Determination of chlorprothixene and its sulfoxide metabolite in plasma by high-performance liquid chromatography with ultraviolet and amperometric detection.

- Li, X. Q., Wang, D., & Li, J. M. (2021). Antipsychotics cardiotoxicity: What's known and what's next.

- Grove, A., Rasmussen, J. G., Rytgaard, H. C., Gerds, T. A., & Torp-Pedersen, C. (2021). Use of chlorprothixene and the risk of diabetes and major adverse cardiovascular events: A nationwide cohort study. Basic & clinical pharmacology & toxicology, 128(4), 546–556.

- Bowen, J. S., Villa-Gonzalez, M., Williamson, A. J., & Johnson, K. A. (2022). Discovering a predictive metabolic signature of drug-induced structural cardiotoxicity in cardiac microtissues. Archives of toxicology, 96(9), 2531–2547.

- Poklis, A., Maginn, D., & Mackell, M. A. (1983). Chlorprothixene and Chlorprothixene-sulfoxide in Body Fluids from a Case of Drug Overdose. Journal of Analytical Toxicology, 7(1), 29-32.

-

In Vitro Drug-Drug Interaction Potential of Sulfoxide and/or Sulfone Metabolites of Albendazole, Triclabendazole, Aldicarb, Methiocarb, Montelukast and Ziprasidone - PMC. (n.d.). [Link]

- Clarke, J. D., & Dashwood, R. H. (2020). Measuring Sulforaphane and Its Metabolites in Human Plasma: A High Throughput Method. Metabolites, 10(2), 64.

-

Electrochemical Synthesis of the In Human S-oxide Metabolites of Phenothiazine-Containing Antipsychotic Medications - MDPI. (2024, June 26). [Link]

-

Integrated Cytotoxicity and Metabolomics Analysis Reveals Cell-Type-Specific Responses to Co-Exposure of T-2 and HT-2 Toxins - PMC. (n.d.). [Link]

-

Testing Strategies for Metabolite-Mediated Neurotoxicity - MDPI. (n.d.). [Link]

-

The University of Kansas. Chemical Mechanisms of Cytotoxicity. [Link]

-

Molecular Devices. Cardiotoxicity, Cardiac Toxicity. [Link]

-

An in silico–in vitro pipeline for drug cardiotoxicity screening identifies ionic pro‐arrhythmia mechanisms - PMC. (n.d.). [Link]

-

University of Birmingham. Electrochemical Synthesis of the In Human S-oxide Metabolites of Phenothiazine-Containing Antipsychotic. [Link]

-

Development and Validation of a UHPLC-MS/MS Method for Ciprofol Detection in Plasma: Application in Clinical Pharmacokinetic. (n.d.). [Link]

-

Hepatic Drug Metabolism and Cytochrome P450 - OpenAnesthesia. (2023, January 4). [Link]

-

Cytotoxicity of Mycotoxins and Their Combinations on Different Cell Lines: A Review - MDPI. (2022, March 30). [Link]

-

Dissecting Drug-Induced Cytotoxicity and Metabolic Dysfunction in Conditionally Immortalized Human Proximal Tubule Cells - Frontiers. (n.d.). [Link]

-

Induction of human cytochrome P450 enzyme activities by metabolism disrupting chemicals in the hepatic cell line HepaRG - Utrecht University. (n.d.). [Link]

- Bagli, M., Rao, M. L., & Bickel, U. (1995). Quantification of chlorprothixene, levomepromazine and promethazine in human serum using high-performance liquid chromatography with coulometric electrochemical detection. Journal of chromatography.

-

Understanding the Mechanisms of Chemotherapy-Related Cardiotoxicity Employing hiPSC-Derived Cardiomyocyte Models for Drug Screening and the Identification of Genetic and Epigenetic Variants - MDPI. (n.d.). [Link]

-

In Vitro Human Metabolism and Inhibition Potency of Verbascoside for CYP Enzymes - MDPI. (2019, June 11). [Link]

Sources

- 1. Chlorprothixene | C18H18ClNS | CID 667467 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Chlorprothixene - Wikipedia [en.wikipedia.org]

- 3. What is the mechanism of Chlorprothixene hydrochloride? [synapse.patsnap.com]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. Pharmacokinetics of chlorprothixene after single intravenous and oral administration of three galenic preparations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Chlorprothixene and chlorprothixene-sulfoxide in body fluids from a case of drug overdose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. sysrevpharm.org [sysrevpharm.org]

- 11. Determination of chlorprothixene and its sulfoxide metabolite in plasma by high-performance liquid chromatography with ultraviolet and amperometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Quantification of chlorprothixene, levomepromazine and promethazine in human serum using high-performance liquid chromatography with coulometric electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Chlorpromazine, methotrimeprazine, and metabolites. Structural changes accompanying the loss of neuroleptic potency by ring sulfoxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]

- 15. Antipsychotics cardiotoxicity: What's known and what's next - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Use of chlorprothixene and the risk of diabetes and major adverse cardiovascular events: A nationwide cohort study - PMC [pmc.ncbi.nlm.nih.gov]

- 17. files.santaclaracounty.gov [files.santaclaracounty.gov]

A Deep Dive into the Physicochemical and Pharmacological Dichotomy of Chlorprothixene and its Sulfoxide Metabolite

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the realm of typical antipsychotics, the thioxanthene derivative chlorprothixene has long been a subject of clinical interest for the management of psychotic disorders.[1][2] However, the biotransformation of this parent compound into its major metabolite, chlorprothixene sulfoxide, presents a compelling case study in the nuanced interplay between chemical structure and pharmacological activity. This technical guide provides a comprehensive exploration of the distinct properties of chlorprothixene and this compound, offering a granular comparison of their chemical characteristics, pharmacological profiles, and the analytical methodologies required for their differentiation. This document is intended to serve as a valuable resource for researchers and drug development professionals, providing both foundational knowledge and practical insights into the divergent nature of a drug and its primary metabolite.

Structural and Physicochemical Divergence: The Impact of Sulfoxidation

The core structural difference between chlorprothixene and its sulfoxide metabolite lies in the oxidation of the sulfur atom within the thioxanthene ring system. This seemingly subtle chemical modification profoundly alters the molecule's physicochemical properties, which in turn influences its biological behavior.

Molecular Structure

Chlorprothixene, chemically known as (Z)-3-(2-chloro-9H-thioxanthen-9-ylidene)-N,N-dimethylpropan-1-amine, is a tricyclic compound characterized by a central thioxanthene ring with a chlorine substituent and a dimethylaminopropylidene side chain.[3] The crucial transformation to its sulfoxide metabolite involves the addition of an oxygen atom to the sulfur atom at position 10 of the thioxanthene nucleus.

Figure 1: Metabolic conversion of chlorprothixene to this compound.

Physicochemical Properties

The introduction of the polar sulfoxide group significantly impacts the molecule's polarity, solubility, and lipophilicity. This alteration is a critical determinant of the compound's pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME) characteristics.

| Property | Chlorprothixene | This compound | Reference(s) |

| Molecular Formula | C₁₈H₁₈ClNS | C₁₈H₁₈ClNO S | [2] |

| Molecular Weight | 315.86 g/mol | 331.86 g/mol | [2] |

| LogP (Octanol-Water Partition Coefficient) | Higher (more lipophilic) | Lower (more hydrophilic) | General principle of sulfoxidation |

| Polar Surface Area (PSA) | Lower | Higher | General principle of sulfoxidation |

| Water Solubility | Low | Increased relative to parent | General principle of sulfoxidation |

Table 1: Comparative Physicochemical Properties of Chlorprothixene and this compound.

The increased polarity and reduced lipophilicity of this compound suggest that it may have a different volume of distribution and a more rapid renal clearance compared to the more lipophilic parent drug.[1]

Pharmacological Profile: A Tale of Attenuated Activity

The primary therapeutic action of chlorprothixene is attributed to its antagonist activity at various neurotransmitter receptors, most notably dopamine D2 receptors.[4] The metabolic conversion to the sulfoxide form, however, leads to a significant alteration in this receptor interaction profile, with important implications for its antipsychotic efficacy and side-effect liability.

Receptor Binding Affinity

Chlorprothixene exhibits a broad receptor binding profile, acting as an antagonist at dopamine (D1, D2, D3, D5), serotonin (5-HT2, 5-HT6, 5-HT7), histamine (H1), and alpha-1 adrenergic receptors.[5][6] This multi-receptor activity contributes to both its therapeutic effects and its side-effect profile, which includes sedation, orthostatic hypotension, and anticholinergic effects.[2]

While specific quantitative binding data for this compound is not extensively available in the public domain, studies on analogous thioxanthene and phenothiazine antipsychotics provide valuable insights. The sulfoxidation of the heterocyclic ring is generally associated with a marked reduction in affinity for dopamine D2 receptors.[7] This is a critical observation, as D2 receptor blockade is considered the primary mechanism of action for the antipsychotic effects of typical neuroleptics.[4]

| Receptor Target | Chlorprothixene Activity | Presumed this compound Activity | Reference(s) |

| Dopamine D2 | Antagonist | Significantly reduced or negligible antagonist activity | [7] (by analogy) |

| Serotonin 5-HT2A | Antagonist | Likely reduced antagonist activity | General principle of metabolite pharmacology |

| Histamine H1 | Antagonist | Potentially reduced antagonist activity | General principle of metabolite pharmacology |

| Alpha-1 Adrenergic | Antagonist | Likely reduced antagonist activity | General principle of metabolite pharmacology |

| Muscarinic M1 | Antagonist | Likely reduced antagonist activity | General principle of metabolite pharmacology |

Table 2: Comparative Receptor Binding Profiles of Chlorprothixene and this compound.

The diminished affinity of the sulfoxide metabolite for key receptors suggests that it is a less active, or potentially inactive, metabolite in terms of antipsychotic efficacy. This metabolic pathway can therefore be considered a detoxification route, converting the active parent drug into a more easily excretable and less pharmacologically active compound.

Figure 2: Differential receptor interaction of chlorprothixene and its sulfoxide metabolite.

Analytical Methodologies for Differentiation and Quantification

The accurate differentiation and quantification of chlorprothixene and this compound are essential for pharmacokinetic studies, therapeutic drug monitoring, and metabolic profiling. High-performance liquid chromatography (HPLC) is the predominant analytical technique employed for this purpose.

High-Performance Liquid Chromatography (HPLC)

A robust HPLC method is crucial for the simultaneous determination of chlorprothixene and its sulfoxide metabolite in biological matrices such as plasma.[8]

Experimental Protocol: HPLC for the Determination of Chlorprothixene and this compound in Plasma [8]

-

Sample Preparation:

-

To 1.0 mL of plasma, add an internal standard (e.g., a structurally related compound not present in the sample).

-

Alkalinize the plasma sample with a suitable buffer (e.g., sodium borate buffer, pH 9.0).

-

Perform liquid-liquid extraction with an organic solvent (e.g., a mixture of heptane and isoamyl alcohol).

-

Vortex the mixture and centrifuge to separate the layers.

-

Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase.

-

-

Chromatographic Conditions:

-

Column: A reversed-phase column (e.g., C18 or a more polar embedded-phase column) is typically used.

-

Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., phosphate buffer) is employed. The pH of the buffer should be optimized to ensure good peak shape for the basic analytes.

-

Flow Rate: A typical flow rate is 1.0 mL/min.

-

Detection: UV detection at a wavelength where both compounds have significant absorbance (e.g., around 230-260 nm) is common.

-

-

Data Analysis:

-

Construct calibration curves for both chlorprothixene and this compound using standards of known concentrations.

-

Quantify the concentrations of the analytes in the plasma samples by comparing their peak areas (or heights) to those of the calibration standards.

-

Figure 3: A generalized workflow for the HPLC analysis of chlorprothixene and its metabolites.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected NMR Spectral Differences:

-

¹H NMR: The protons on the carbons adjacent to the sulfur atom in the thioxanthene ring of the sulfoxide would be expected to be deshielded (shift to a higher ppm value) compared to those in chlorprothixene due to the electron-withdrawing effect of the sulfoxide group.

-

¹³C NMR: The carbon atoms directly bonded to the sulfur atom in the sulfoxide would also experience a significant downfield shift.

Synthesis of Chlorprothixene and this compound

The ability to synthesize both the parent drug and its metabolite is crucial for their use as analytical standards and for further pharmacological investigation.

Synthesis of Chlorprothixene

The synthesis of chlorprothixene typically involves a multi-step process.[3] A key step is the Grignard reaction of 2-chlorothioxanthone with 3-(dimethylamino)propylmagnesium chloride, followed by dehydration to form the exocyclic double bond.[3]

Synthesis of this compound

This compound can be synthesized by the controlled oxidation of chlorprothixene.

Experimental Protocol: Synthesis of this compound

-

Dissolution: Dissolve chlorprothixene in a suitable organic solvent (e.g., dichloromethane or acetic acid).

-

Oxidation: Add a controlled amount of an oxidizing agent, such as hydrogen peroxide or a peroxy acid (e.g., m-chloroperoxybenzoic acid - MCPBA), to the solution at a controlled temperature (often at or below room temperature).

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or HPLC to ensure the complete conversion of the starting material and to avoid over-oxidation to the sulfone.

-

Work-up and Purification: Once the reaction is complete, quench any excess oxidizing agent and perform an appropriate work-up procedure. The crude product can then be purified by column chromatography or recrystallization to yield pure this compound.

Conclusion and Future Directions

The metabolic transformation of chlorprothixene to this compound represents a classic example of how the body modifies a xenobiotic to facilitate its elimination and, in this case, attenuate its pharmacological activity. The addition of a single oxygen atom fundamentally alters the molecule's physicochemical properties, leading to a presumed significant reduction in its affinity for key neurotransmitter receptors. This guide has provided a comprehensive overview of the key differences between these two compounds, from their chemical structures to their pharmacological profiles and the analytical methods used for their study.

For drug development professionals, understanding the metabolic fate of a drug candidate and the pharmacological activity of its metabolites is paramount. The case of chlorprothixene and its sulfoxide underscores the importance of early and thorough metabolic profiling. Future research should focus on obtaining definitive receptor binding data for this compound to confirm its pharmacological inactivity. Furthermore, detailed pharmacokinetic modeling incorporating the formation and elimination of the sulfoxide metabolite would provide a more complete picture of chlorprothixene's disposition in the body. Such studies will continue to enhance our understanding of the structure-activity relationships that govern the efficacy and safety of antipsychotic medications.

References

- Brooks, M. A., DiDonato, G., & Blumenthal, H. P. (1985). Determination of chlorprothixene and its sulfoxide metabolite in plasma by high-performance liquid chromatography with ultraviolet and amperometric detection.

-

PubChem. (n.d.). Chlorprothixene. National Center for Biotechnology Information. Retrieved from [Link]

-

Wikipedia. (2023, December 1). Chlorprothixene. In Wikipedia. Retrieved from [Link]

-

GPATINDIA. (2020, May 19). CHLORPROTHIXENE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses. Retrieved from [Link]

-

Probes & Drugs. (n.d.). CHLORPROTHIXENE. Retrieved from [Link]

- Dansette, P. M., et al. (1992). Evidence for thiophene-S-oxide as a primary reactive metabolite of thiophene in vivo: formation of a dihydrothiophene sulfoxide mercapturic acid.

- Bagli, M., et al. (1996). Pharmacokinetics of chlorprothixene after single intravenous and oral administration of three galenic preparations. Arzneimittel-Forschung, 46(3), 247-250.

- Brooks, M. A., DiDonato, G., & Blumenthal, H. P. (1985). Determination of chlorprothixene and its sulfoxide metabolite in plasma by high-performance liquid chromatography with ultraviolet and amperometric detection. Journal of chromatography.

-

NIST. (n.d.). Chlorprothixene. In NIST Chemistry WebBook. Retrieved from [Link]

-

Scholars Research Library. (n.d.). Synthesis of different sulfoxide from its corresponding sulfide by plant enzyme. Retrieved from [Link]

- Himmelstein, M. W., et al. (2022). Using available in vitro metabolite identification and time course kinetics for β-chloroprene and its metabolite, (1-chloroethenyl) oxirane, to include reactive oxidative metabolites and glutathione depletion in a PBPK model for β-chloroprene. Frontiers in Toxicology, 4, 941052.

- Obach, R. S., et al. (2017). Inhibitory Effects of Trapping Agents of Sulfur Drug Reactive Intermediates against Major Human Cytochrome P450 Isoforms. Pharmaceuticals, 10(3), 63.

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

- Breyer-Pfaff, U., et al. (1985). Phenolic metabolites of chlorprothixene in man and dog.

-

Patsnap. (2024, July 17). What is the mechanism of Chlorprothixene hydrochloride?. Synapse. Retrieved from [Link]

- Ai, X., et al. (2023). Solvents Influence 1H NMR Chemical Shifts and Complete 1H and 13C NMR Spectral Assignments for Florfenicol. Pharmaceutical Fronts, 5(4), e290-e298.

-

IOSR Journal of Pharmacy. (2012). RP- HPLC Method for the Quantitation of Chlorpromazine HCL and Trihexiphenidyl HCL Simultaneously. Retrieved from [Link]

- De Paulis, T., et al. (1985). Phenothiazine drugs and metabolites: molecular conformation and dopaminergic, alpha adrenergic and muscarinic cholinergic receptor binding. Molecular pharmacology, 28(5), 464-474.

-

Taylor & Francis Online. (n.d.). Chlorprothixene – Knowledge and References. Retrieved from [Link]

-

ResearchGate. (2015, February). Stability Indicating HPLC Method for Simultaneous Quantification of Trihexyphenidyl Hydrochloride, Trifluoperazine Hydrochloride and Chlorpromazine Hydrochloride from Tablet Formulation. Retrieved from [Link]

-

PubChem. (n.d.). Chlorpromazine sulfoxide. National Center for Biotechnology Information. Retrieved from [Link]

-

Semantic Scholar. (2017, April 25). Antipsychotic Drugs: From Receptor-binding Profiles to Metabolic Side Effects. Retrieved from [Link]

-

ScienceOpen. (n.d.). Supporting Information. Retrieved from [Link]

- Nakov, N. (2021). Chromatographic Approaches for Physicochemical Characterization of Compounds. In Chromatography At a Glance (Vol. 1, pp. 1-22). Open Access eBooks.

-

Dong, M. W. (2024, October 15). A Well-Written Analytical Procedure for Regulated HPLC Testing. LCGC International. Retrieved from [Link]

- Kümmerer, K., et al. (2019). Studying the fate of the drug Chlorprothixene and its photo transformation products in the aquatic environment: Identification, assessment and priority setting by application of a combination of experiments and various in silico assessments.

- Creese, I. (1983). THE ROLE OF RECEPTOR BINDING IN DRUG DISCOVERY'. NIDA research monograph, (50), 104-123.

Sources

- 1. Chlorprothixene | C18H18ClNS | CID 667467 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Chlorprothixene - Wikipedia [en.wikipedia.org]

- 3. CHLORPROTHIXENE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]

- 4. What is the mechanism of Chlorprothixene hydrochloride? [synapse.patsnap.com]

- 5. Chlorprothixene | Dopamine Receptor | Histamine Receptor | TargetMol [targetmol.com]

- 6. CHLORPROTHIXENE (PD012153, WSPOMRSOLSGNFJ-AUWJEWJLSA-N) [probes-drugs.org]

- 7. Phenothiazine drugs and metabolites: molecular conformation and dopaminergic, alpha adrenergic and muscarinic cholinergic receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Determination of chlorprothixene and its sulfoxide metabolite in plasma by high-performance liquid chromatography with ultraviolet and amperometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]

Chlorprothixene vs. Sulfoxide Metabolite: Dopamine Receptor Binding Dynamics & Characterization

Executive Summary

This technical guide analyzes the pharmacodynamic distinction between Chlorprothixene (CPX) , a thioxanthene-class antipsychotic, and its primary metabolite, Chlorprothixene Sulfoxide (CPX-SO) . While CPX exhibits high-affinity antagonism at the Dopamine D2 receptor (

Pharmacological Context & Metabolic Pathway[1][2][3]

Chlorprothixene functions primarily as a D2 receptor antagonist, exerting antipsychotic effects by blocking dopaminergic transmission in the mesolimbic pathway.[1][2] Its metabolism is hepatic, primarily mediated by CYP2D6 and CYP3A4 , yielding two distinct metabolites:

-

N-desmethylchlorprothixene: Pharmacologically active (retains D2 affinity).

-

This compound: Pharmacologically inactive (loss of D2 affinity).

Metabolic Transformation Visualization

The following diagram illustrates the oxidative pathway converting the active parent drug into its inactive sulfoxide form.

Figure 1: Hepatic biotransformation of Chlorprothixene. Note the bifurcation into active (N-desmethyl) and inactive (Sulfoxide) pathways.

Molecular Mechanism of Affinity Loss

The drastic reduction in binding affinity for CPX-SO at the D2 receptor is governed by Structure-Activity Relationships (SAR) specific to the tricyclic scaffold.

Steric and Electronic Disruption

The D2 receptor binding pocket contains a hydrophobic cleft optimized for the planar tricyclic structure of thioxanthenes.

-

Parent (CPX): The sulfur atom in the central ring is relatively non-polar and allows the molecule to slot into the hydrophobic residues (e.g., Trp, Phe) of the receptor.

-

Metabolite (CPX-SO): The addition of oxygen to the sulfur atom creates a sulfoxide group (S=O) . This introduces:

-

Steric Hindrance: The oxygen atom protrudes from the plane of the tricyclic ring, physically preventing the molecule from entering the narrow binding cleft.

-

Polarity Shift: The sulfoxide is highly polar, repelling the hydrophobic residues within the orthosteric binding site.

-

Comparative Binding Data

The table below synthesizes binding affinity data (

| Compound | Target Receptor | Affinity ( | Functional Status |

| Chlorprothixene | Dopamine D2 | ~ 2.96 nM | Potent Antagonist |

| Chlorprothixene | Dopamine D1 | ~ 18.0 nM | Moderate Antagonist |

| Chlorprothixene | 5-HT2A | ~ 3.0 nM | Potent Antagonist |

| This compound | Dopamine D2 | > 1,000 nM | Inactive |

Interpretation: A

value > 1,000 nM typically indicates a lack of physiological relevance. The sulfoxide is essentially "invisible" to the dopamine receptor in a clinical context.

Experimental Methodology: Radioligand Binding Assay[6][7][8][9]

To empirically validate the binding affinity of CPX vs. CPX-SO, researchers utilize a Competitive Radioligand Binding Assay . This protocol uses [³H]-Spiperone as the gold-standard radioligand due to its high affinity for D2-like receptors.

Protocol: Membrane Preparation & Binding

Objective: Determine the Inhibition Constant (

Reagents:

-

Source: CHO-K1 cells stably expressing human D2 receptors.

-

Radioligand: [³H]-Spiperone (0.2 - 20 nM).

-

Non-specific Control: Haloperidol (10 µM) or Sulpiride.

Step-by-Step Workflow:

-

Membrane Lysis: Homogenize cells in ice-cold Tris-HCl buffer (pH 7.4). Centrifuge at 48,000

to pellet membranes. -

Incubation:

-

Prepare 96-well plates.

-

Add 50 µL Membrane Prep.

-

Add 50 µL [³H]-Spiperone (Fixed concentration

). -

Add 50 µL Test Compound (CPX or CPX-SO) at increasing concentrations (

M to

-

-

Equilibrium: Incubate at 25°C for 60 minutes to reach equilibrium.

-

Harvesting: Rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethylenimine to reduce non-specific binding).

-

Quantification: Add liquid scintillant and count radioactivity (CPM) using a beta-counter.

Assay Logic Visualization

The following diagram details the competitive logic used to calculate affinity.

Figure 2: Workflow for Competitive Radioligand Binding Assay to determine Ki values.

Data Analysis & Interpretation

Raw data (CPM) must be converted to

The Cheng-Prusoff Equation

The

- : Inhibition constant (absolute affinity).

- : Half-maximal inhibitory concentration (experiment-dependent).

- : Concentration of radioligand used.[3][4][5]

- : Dissociation constant of the radioligand (determined via Saturation Binding).[4]

Result Interpretation

-

CPX Curve: You will observe a sigmoidal displacement curve shifting left, indicating competition at low nanomolar concentrations (

nM). -

CPX-SO Curve: You will observe a flat line or a curve only at very high concentrations (

), indicating the radioligand is not being displaced. This confirms the "inactive" status.

References

-

Seeman, P. (2002). "Atypical Antipsychotics: Mechanism of Action." Canadian Journal of Psychiatry.

-

SelleckChem. "Chlorprothixene Datasheet & Binding Profile." Selleck Chemicals.

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 667467, Chlorprothixene." PubChem.

-

Burt, D. R., et al. (1976). "Antipsychotic drugs: chronic treatment elevates dopamine D2 receptor binding in brain." Science.

-

BenchChem. "Radioligand Binding Assay Protocol for Dopamine Receptors." BenchChem Application Notes.

Sources

- 1. What is the mechanism of Chlorprothixene hydrochloride? [synapse.patsnap.com]

- 2. CHLORPROTHIXENE (PD012153, WSPOMRSOLSGNFJ-AUWJEWJLSA-N) [probes-drugs.org]

- 3. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. giffordbioscience.com [giffordbioscience.com]

- 5. bmglabtech.com [bmglabtech.com]

Methodological & Application

Simultaneous determination of chlorprothixene and sulfoxide metabolite

Application Note: Simultaneous Determination of Chlorprothixene and Sulfoxide Metabolite in Human Plasma via LC-MS/MS

Abstract

This application note details a high-sensitivity Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol for the simultaneous quantification of Chlorprothixene (CPTX) and its major metabolite, Chlorprothixene Sulfoxide (CPTX-SO), in human plasma. The method utilizes a simple protein precipitation extraction followed by chromatographic separation on a C18 column.[1] The protocol is designed to address the specific challenges of thioxanthene analysis, including Z/E isomerism, light sensitivity, and metabolite polarity. The method achieves a Lower Limit of Quantification (LLOQ) of 0.5 ng/mL, suitable for therapeutic drug monitoring (TDM) and pharmacokinetic profiling.

Introduction

Chlorprothixene (CPTX) is a thioxanthene antipsychotic used in the management of schizophrenia and acute mania. Its pharmacological activity is primarily attributed to the cis (Z) isomer, which exhibits high affinity for dopamine D2 receptors. Following oral administration, CPTX undergoes extensive hepatic metabolism, with sulfoxidation being a major pathway.

Why Monitor Both?

-

Pharmacokinetics: The sulfoxide metabolite (CPTX-SO) circulates at concentrations often exceeding the parent drug.

-

Clinical Relevance: While CPTX-SO is pharmacologically less active, its accumulation can indicate metabolic saturation or renal impairment.

-

Compliance & Toxicity: Simultaneous monitoring allows for the differentiation between non-compliance and rapid metabolism.

Technical Challenges:

-

Isomerism: CPTX exists as Z- (active) and E- (inactive) isomers. The method must either separate these or quantitate the total fraction effectively.

-

Stability: Both the parent and metabolite are light-sensitive.

-

Source Fragmentation: Sulfoxides are thermally labile and can revert to the parent drug in the ion source if temperatures are unregulated, leading to positive bias for the parent.

Experimental Workflow

The following diagram illustrates the dual-stream sample preparation and analytical logic.

Caption: Workflow for the extraction and analysis of CPTX and CPTX-SO. Protein Precipitation (PPT) is the standard high-throughput route.

Materials and Methods

Chemicals and Reagents

-

Standards: Chlorprothixene HCl (Z-isomer >98%), this compound.

-

Internal Standard (IS): Chlorprothixene-d6 (preferred) or Thioridazine.

-

Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Formic Acid (FA), Ammonium Formate.

-

Matrix: Drug-free human plasma (K2EDTA).

Instrumentation

-

LC System: UHPLC system (e.g., Waters ACQUITY UPLC or Agilent 1290 Infinity II).

-

Detector: Triple Quadrupole Mass Spectrometer (e.g., Sciex 6500+ or Waters Xevo TQ-S).

-

Column: Phenomenex Kinetex C18 (100 x 2.1 mm, 1.7 µm) or Waters ACQUITY UPLC BEH C18.

Sample Preparation Protocol (Protein Precipitation)

Note: Perform all steps under yellow light to prevent photo-isomerization.

-

Aliquot: Transfer 50 µL of plasma into a 1.5 mL amber microcentrifuge tube.

-

IS Addition: Add 10 µL of Internal Standard working solution (500 ng/mL CPTX-d6 in MeOH). Vortex gently.

-

Precipitation: Add 200 µL of ice-cold Precipitation Solvent (Acetonitrile:Methanol 3:1 v/v).

-

Mixing: Vortex vigorously for 30 seconds.

-

Centrifugation: Centrifuge at 15,000 x g for 10 minutes at 4°C.

-

Dilution: Transfer 100 µL of the supernatant to a 96-well plate or autosampler vial. Add 100 µL of 0.1% Formic Acid in Water. (Dilution prevents peak distortion from strong solvent effects).

-

Injection: Inject 5-10 µL into the LC-MS/MS.

Instrumental Conditions

Liquid Chromatography

-

Mobile Phase A: 2 mM Ammonium Formate + 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Flow Rate: 0.4 mL/min.

-

Column Temp: 40°C.

Gradient Table:

| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |

|---|---|---|---|

| 0.00 | 90 | 10 | Initial Hold |

| 0.50 | 90 | 10 | Start Gradient |

| 3.00 | 10 | 90 | Elution |

| 4.00 | 10 | 90 | Wash |

| 4.10 | 90 | 10 | Re-equilibration |

| 6.00 | 90 | 10 | End of Run |

Mass Spectrometry (MRM Parameters)

-

Ionization: Electrospray Positive (ESI+).

-

Source Temp: 500°C (Note: Keep below 550°C to prevent sulfoxide thermal degradation).

-

Capillary Voltage: 3.5 kV.

MRM Transitions:

| Analyte | Precursor (m/z) | Product (m/z) | Role | CE (eV) |

|---|---|---|---|---|

| Chlorprothixene | 316.1 | 271.1 | Quantifier | 25 |

| 316.1 | 100.1 | Qualifier | 35 | |

| CPTX-Sulfoxide | 332.1 | 287.1 | Quantifier | 22 |

| 332.1 | 100.1 | Qualifier | 38 |

| CPTX-d6 (IS) | 322.1 | 277.1 | Quantifier | 25 |

Mechanistic Insight: The primary fragment for CPTX (m/z 271) corresponds to the loss of the dimethylamine group [-NH(CH3)2]. The sulfoxide (m/z 332) undergoes a similar loss (332 -> 287). The m/z 100 fragment is characteristic of the dimethylaminopropyl side chain.

Method Validation & Performance

Linearity and Sensitivity

-

Range: 0.5 – 500 ng/mL for both analytes.

-

Curve Fitting: Linear regression (

weighting) is recommended to improve accuracy at the lower end of the curve. -

LLOQ: 0.5 ng/mL (S/N > 10).

Accuracy and Precision

| QC Level | Conc. (ng/mL) | Intra-day CV (%) | Inter-day CV (%) | Accuracy (%) |

| LQC | 1.5 | < 8.0 | < 10.0 | 90-110 |

| MQC | 50 | < 5.0 | < 7.0 | 95-105 |

| HQC | 400 | < 4.0 | < 6.0 | 95-105 |

Stability Profile

-

Benchtop: Stable for 4 hours at room temperature if protected from light.

-

Autosampler: Stable for 24 hours at 10°C.

-

Freeze-Thaw: Stable for 3 cycles at -80°C.

-

Critical Note: CPTX undergoes cis-to-trans isomerization upon UV exposure. All validation samples must be handled under amber/yellow light conditions.

Troubleshooting & Expert Tips

-

Sulfoxide Reduction: If you observe high CPTX background in CPTX-SO standards, check your source temperature. High ESI temperatures can reduce the sulfoxide back to the parent drug [1]. Lower the source temperature by 50°C to verify.

-

Isomer Separation: The Z (cis) and E (trans) isomers may partially separate on high-efficiency C18 columns. The Z-isomer typically elutes later than the E-isomer on C18 phases due to steric interactions with the stationary phase [2]. Ensure integration includes both if reporting "Total Chlorprothixene," or strictly integrate the active Z-isomer if clinical specificity is required.

-

Carryover: The tricyclic structure is "sticky." Use a needle wash of MeOH:ACN:IPA:Water (1:1:1:1) + 0.1% Formic Acid to eliminate carryover.

References

-

Waters Corporation. "A Simple LC-MS/MS Method for Simultaneous Analysis of 35 Anti-psychotics in Human Plasma for Clinical Research." Waters Application Notes. Available at: [Link]

-

Bagli, M. et al. "Pharmacokinetics of chlorprothixene after single intravenous and oral administration of three galenic preparations." Arzneimittelforschung, 1996. Available at: [Link]

-

Brooks, M.A. et al. "Determination of chlorprothixene and its sulfoxide metabolite in plasma by high-performance liquid chromatography with ultraviolet and amperometric detection." Journal of Chromatography B, 1985. Available at: [Link]

Sources

Application Notes and Protocols for the Analysis of Chlorprothixene Sulfoxide: A Guide to Sample Preparation

Introduction: The Analytical Imperative for Chlorprothixene and Its Sulfoxide Metabolite

Chlorprothixene is a thioxanthene-derived antipsychotic agent utilized in the management of various psychiatric disorders.[1][2][3][4] Following administration, chlorprothixene undergoes extensive hepatic metabolism, with one of its primary metabolites being chlorprothixene sulfoxide.[1][3] The accurate quantification of both the parent drug and its sulfoxide metabolite in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and toxicological investigations.[5][6] The physicochemical properties of these compounds, particularly their polarity and solubility, necessitate robust and optimized sample preparation techniques to ensure accurate and reproducible analytical results.[7][8]

This comprehensive guide provides detailed application notes and protocols for three common sample preparation techniques for the analysis of this compound from biological samples, primarily plasma: Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation. Each section is designed to provide not only a step-by-step methodology but also the underlying scientific rationale for key experimental choices, empowering researchers to adapt and troubleshoot these methods effectively.

Physicochemical Properties of Chlorprothixene and this compound

A fundamental understanding of the analyte's properties is paramount for developing an effective sample preparation strategy.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | General Description |

| Chlorprothixene | C₁₈H₁₈ClNS | 315.86 | A neuroleptic drug belonging to the thioxanthene group with anticholinergic effects.[9] |

| This compound | C₁₈H₁₈ClNO₂S | 347.86 | A major metabolite of chlorprothixene. |

I. Solid-Phase Extraction (SPE): A Targeted Approach for Clean Sample Preparation

Solid-phase extraction is a highly selective sample preparation technique that separates components of a mixture based on their physical and chemical properties.[10][11] It is particularly advantageous for removing matrix interferences and concentrating the analyte of interest, leading to cleaner extracts and improved analytical sensitivity.[12][13] For this compound, a moderately polar compound, a reversed-phase SPE sorbent such as C18 is a suitable choice.[14][15]

Causality Behind the Experimental Choices in SPE

The selection of a C18 sorbent is based on the principle of hydrophobic interaction. The non-polar C18 stationary phase retains moderately non-polar to non-polar analytes from a polar sample matrix. The subsequent washing steps with increasingly non-polar solvents selectively remove interferences, while the final elution with a strong organic solvent recovers the analyte.

Experimental Workflow for Solid-Phase Extraction

Caption: Workflow for Solid-Phase Extraction of this compound.

Detailed Protocol for Solid-Phase Extraction (C18)

Materials:

-

C18 SPE Cartridges (e.g., 500 mg, 3 mL)

-

Biological sample (e.g., plasma)

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Deionized water

-

SPE manifold

-

Nitrogen evaporator

-

Vortex mixer

-

Centrifuge

Procedure:

-

Sample Pre-treatment:

-

Thaw the plasma sample to room temperature.

-

Vortex the sample to ensure homogeneity.

-

Centrifuge the sample at 3000 x g for 10 minutes to pellet any particulate matter.

-

Dilute 1 mL of the plasma supernatant with 1 mL of deionized water.

-

-

SPE Cartridge Conditioning:

-

Place the C18 SPE cartridges on the manifold.

-

Condition the cartridges by passing 3 mL of methanol through the sorbent bed.

-

Equilibrate the cartridges by passing 3 mL of deionized water. Do not allow the sorbent to dry.

-

-

Sample Loading:

-

Load the pre-treated sample onto the conditioned cartridge at a slow, consistent flow rate (approximately 1-2 mL/min).

-

-

Washing:

-

Wash the cartridge with 3 mL of a 5% methanol in water solution to remove polar interferences.

-

Wash the cartridge with 3 mL of a 40% methanol in water solution to remove less polar interferences.

-

-

Elution:

-

Elute the this compound from the cartridge with 2 x 1.5 mL aliquots of acetonitrile into a clean collection tube.

-

-

Evaporation and Reconstitution:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in a suitable volume (e.g., 200 µL) of the initial mobile phase for your analytical method (e.g., HPLC, LC-MS).

-

Vortex briefly and transfer to an autosampler vial for analysis.

-

II. Liquid-Liquid Extraction (LLE): A Classic and Robust Technique

Liquid-liquid extraction is a well-established sample preparation method that partitions analytes between two immiscible liquid phases.[16][17] Its effectiveness relies on the differential solubility of the analyte in the two phases, which can be manipulated by adjusting pH and selecting appropriate organic solvents.[7][18] A validated LLE method for chlorprothixene and its sulfoxide metabolite has been reported, demonstrating its utility for these analytes.[5]

Causality Behind the Experimental Choices in LLE

The choice of an organic solvent is critical in LLE.[19] For chlorprothixene and its sulfoxide, a non-polar solvent mixture like heptane-isoamyl alcohol is effective.[5] Alkalinization of the plasma sample is a key step for basic drugs like chlorprothixene, as it converts the ionized form to the neutral, more organic-soluble form, thereby enhancing its partitioning into the organic phase.

Experimental Workflow for Liquid-Liquid Extraction

Caption: Workflow for Liquid-Liquid Extraction of this compound.

Detailed Protocol for Liquid-Liquid Extraction

This protocol is adapted from the method described by Brooks, G. DiDonato, and H. P. Blumenthal (1985).[5]

Materials:

-

Biological sample (e.g., plasma)

-

Heptane (HPLC grade)

-

Isoamyl alcohol (HPLC grade)

-

Sodium hydroxide solution (e.g., 1 M)

-

Internal standard solution (e.g., thioridazine in methanol)

-

Glass centrifuge tubes with screw caps

-

Vortex mixer

-

Centrifuge

-

Nitrogen evaporator

Procedure:

-

Sample Preparation:

-

Pipette 1.0 mL of plasma into a glass centrifuge tube.

-

Add a known amount of internal standard.

-

Alkalinize the plasma by adding 0.5 mL of 1 M sodium hydroxide solution. Vortex briefly.

-

-

Extraction:

-

Add 5 mL of heptane-isoamyl alcohol (99:1, v/v) to the tube.

-

Cap the tube and vortex vigorously for 2 minutes.

-

Centrifuge at 2000 x g for 10 minutes to separate the aqueous and organic phases.

-

-

Analyte Recovery:

-

Carefully transfer the upper organic layer to a clean tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

-

-

Reconstitution:

-

Reconstitute the residue in a suitable volume (e.g., 200 µL) of the initial mobile phase for your analytical method.

-

Vortex briefly and transfer to an autosampler vial for analysis.

-

Quantitative Data from LLE

The following table summarizes the recovery data for chlorprothixene and its sulfoxide metabolite using the described LLE method.[5]

| Analyte | Recovery (%) | Concentration Range (ng/mL) |

| Chlorprothixene | 85 | 5.0 - 50.0 |

| This compound | 90 | 5.0 - 50.0 |

III. Protein Precipitation: A Rapid Method for High-Throughput Screening

Protein precipitation is a straightforward and rapid sample preparation technique that involves the addition of an organic solvent or an acid to a biological sample to denature and precipitate proteins.[20][21] This method is particularly well-suited for high-throughput analysis where speed is a priority.[22][23]

Causality Behind the Experimental Choices in Protein Precipitation

The addition of a water-miscible organic solvent, such as acetonitrile, disrupts the hydration shell around proteins, leading to their denaturation and precipitation.[20] Acetonitrile is often preferred as it can efficiently precipitate proteins while keeping a broad range of drug molecules, including this compound, in the supernatant.

Experimental Workflow for Protein Precipitation

Caption: Workflow for Protein Precipitation for this compound Analysis.

Detailed Protocol for Protein Precipitation

Materials:

-

Biological sample (e.g., plasma)

-

Acetonitrile (HPLC grade), chilled

-

Microcentrifuge tubes

-

Vortex mixer

-

Microcentrifuge

Procedure:

-

Precipitation:

-

Pipette 200 µL of plasma into a microcentrifuge tube.

-

Add 600 µL of chilled acetonitrile (a 3:1 ratio of solvent to sample is common).[22]

-

-

Mixing:

-

Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

-

-

Separation:

-

Centrifuge the tube at 10,000 x g for 10 minutes to pellet the precipitated proteins.

-

-

Supernatant Collection and Analysis:

-

Carefully collect the supernatant without disturbing the protein pellet.

-

The supernatant can be directly injected for analysis if the analytical system can tolerate the high organic content.

-

Alternatively, for increased sensitivity, the supernatant can be evaporated to dryness and reconstituted in a smaller volume of the initial mobile phase.

-

Method Validation and Stability Considerations

It is imperative that any sample preparation method be thoroughly validated to ensure its reliability and reproducibility.[2][4] Key validation parameters include selectivity, accuracy, precision, recovery, and stability of the analyte in the biological matrix.[24][25] The stability of chlorprothixene and its metabolites in biological samples under different storage conditions should be assessed to prevent degradation and ensure accurate quantification.[26][27][28]

Conclusion

The selection of an appropriate sample preparation technique for this compound analysis depends on the specific requirements of the study, including the desired level of sample cleanup, throughput needs, and the sensitivity of the analytical instrumentation. Solid-phase extraction offers the cleanest extracts, making it ideal for sensitive analytical methods. Liquid-liquid extraction provides a robust and well-validated alternative. Protein precipitation is a rapid and simple method suitable for high-throughput screening. By understanding the principles and following the detailed protocols outlined in this guide, researchers can confidently prepare biological samples for the accurate and reliable analysis of this compound.

References

- Brooks, M. A., DiDonato, G., & Blumenthal, H. P. (1985). Determination of chlorprothixene and its sulfoxide metabolite in plasma by high-performance liquid chromatography with ultraviolet and amperometric detection.

-

PubChem. (n.d.). Chlorprothixene. National Center for Biotechnology Information. Retrieved from [Link]

- Dadgar, D., & Kelly, M. T. (1988). A review of sample preparation methods for the analysis of drugs in biological fluids. Journal of Pharmaceutical and Biomedical Analysis, 6(6-8), 717-731.

- Al-Shatti, M. M., Al-Kindy, S. M. Z., & Suliman, F. E. O. (2020). Analytical determination for chlorprothixene.hcl drug in pure form and medicinal tablets by spectrophotometric derivatives. Systematic Reviews in Pharmacy, 11(12), 1297-1304.

-

Waters Corporation. (n.d.). Solid-Phase Extraction (SPE) Method Development. Retrieved from [Link]

-

Majors, R. E. (2015). Extraction of Drugs from the Biological Matrix: A Review. ResearchGate. Retrieved from [Link]

- de Castro, A., Concheiro, M., & Lendoiro, E. (2022). Optimization and validation of liquid-liquid extraction with low-temperature purification (LLE-LTP) for determining fluopyram fungicide in water samples using HPLC-DAD. Analytical Methods, 14(27), 2636-2643.

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. Retrieved from [Link]

-

Agilent Technologies. (n.d.). SPE Method Development Tips and Tricks. Retrieved from [Link]

-

Phenomenex. (n.d.). The Complete Guide to Solid Phase Extraction (SPE). Retrieved from [Link]

- Li, Y., et al. (2022). Determination of 12 anti-obesity drugs in human plasma by a 96-well protein precipitation plate using HPLC-MS. RSC Advances, 12(41), 26735-26742.

-